molecular formula C8H11ClO4 B123143 Diethyl Chloromaleate CAS No. 626-10-8

Diethyl Chloromaleate

Cat. No. B123143
CAS RN: 626-10-8
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-AATRIKPKSA-N
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Description

Diethyl chloromaleate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the synthesis, molecular structure, and chemical reactions of similar esters and phosphonates. For instance, diethyl lithiomaleate is described as a useful four-carbon synthon that can be generated and alkylated with complete retention of alkene geometry, suggesting potential reactivity for diethyl chloromaleate in synthesis applications .

Synthesis Analysis

The synthesis of related compounds involves various methods, such as the preparation of diethyl (dichloromethyl)phosphonate, which is used in the synthesis of alkynes . Another study describes a method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid, which is an important intermediate in small molecule anticancer drugs . These methods could potentially be adapted for the synthesis of diethyl chloromaleate.

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl chloromaleate has been determined using X-ray diffraction. For example, the crystal structure of diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate was solved and refined, providing detailed geometric parameters . Similarly, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined, revealing the dihedral angle between the phenyl group and the isoxazoline ring . These studies indicate the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

Chemical reactions involving diethyl phosphonates and related compounds are diverse. Diethyl chlorophosphite, for example, has been used as a versatile reagent for the reduction of nitro compounds to amines and for the conversion of various oxygenated functional groups . This suggests that diethyl chloromaleate could also participate in a range of chemical reactions, potentially serving as an intermediate or reagent in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of diethyl chloromaleate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the solubility, crystallinity, and molecular conformation of diethyl telluride and diethyl o-phthalate derivatives have been characterized [7, 8]. These properties are crucial for understanding the reactivity and applications of diethyl chloromaleate in various chemical contexts.

Scientific Research Applications

Chlorophyll and Aflatoxin Research

Diethyl Chloromaleate plays a role in studies involving chlorophyll and its derivatives. For example, chlorophyllin, a derivative of chlorophyll, was examined for its ability to inhibit carcinogenesis. A study found chlorophyllin to be a potent inhibitor of aflatoxin B1 DNA adduction and hepatocarcinogenesis in the rainbow trout model, offering insights into its potential for managing human cancer risks (Breinholt et al., 1995).

Corrosion Inhibition

Research into corrosion inhibitors, crucial for industrial applications, has included derivatives of Diethyl Chloromaleate. A study investigated α-aminophosphonates derived from diethyl chloromaleate for their effectiveness in preventing corrosion of mild steel in hydrochloric acid, a common scenario in industrial pickling processes. This study highlighted both experimental and theoretical approaches, showing significant potential for these compounds as effective corrosion inhibitors (Gupta et al., 2017).

Photometric Chlorine Determination

In another application, Diethyl Chloromaleate is relevant in methodologies for determining chlorine in various compounds. A study described an automatic photometric procedure using N,N'-diethyl-p-phenylenediamine (DPD) for determining chlorine in bleach samples. The procedure employed a falling drop system with multicommutation to improve analytical performance (Borges & Reis, 2007).

Photosynthesis Research

Diethyl Chloromaleate's derivatives also find usage in photosynthesis research. For instance, a study focused on determining total carotenoids and chlorophylls a and b in leaf extracts using various solvents, including diethyl ether. This research provides vital data for understanding plant photosynthesis and related physiological processes (Lichtenthaler & Wellburn, 1983).

Chemical Synthesis

Furthermore, Diethyl Chloromaleate is instrumental in chemical synthesis. A paper detailed the generation and alkylation of diethyl lithiomaleate, a reaction proceeding with complete retention of alkene geometry. This method is notable for its efficiency in synthesizing four-carbon synthons, important in various chemical processes (Harrowven & Poon, 1994).

properties

IUPAC Name

diethyl (E)-2-chlorobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQTGMCAHZUNJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Chloromaleate

CAS RN

626-10-8
Record name NSC15759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Alfrey Jr, E Merz, H Mark - Journal of Polymer Science, 1946 - Wiley Online Library
… The value for a of 0.40 means that diethyl chloromaleate monomer adds 0.40 times as fast … for B means that diethyl chloromaleate monomer does not add to a diethyl chloromaleate free-…
Number of citations: 63 onlinelibrary.wiley.com
CS RONDESTVEDT JR, AH FILBEY - The Journal of Organic …, 1954 - ACS Publications
In connection with a study of the mechanism of the reaction of dienophiles with olefins (1), the need arose for convenient syntheses of phenyl-, p-nitro-phenyl-, and p-methoxyphenyl-…
Number of citations: 11 pubs.acs.org
CC Price - Journal of Polymer Science, 1946 - Wiley Online Library
The influence on polymerization and copolymerization of various structural factors, especially polarity at the double bond of the monomer, is discussed. The effect of substituents in …
Number of citations: 47 onlinelibrary.wiley.com
HJM Creighton - Journal of the Franklin Institute, 1922 - scholar.archive.org
… In addition to those given in this table, the following pairs of liquids 21 have been studied: anisol and diethyl chloromaleate, diethyl phenylpropionate and thiophenol, diethy!maleate …
Number of citations: 2 scholar.archive.org
HJ Reich, DJ Cram - Journal of the American Chemical Society, 1969 - ACS Publications
… Cycloadditions of [2.2]paracyclophane with furan, diethyl chloromaleate, diethyl chlorofumarate, tetrachloroethylene, diethyl acetylenedicarboxylate, sulfur dioxide, and carbon …
Number of citations: 144 pubs.acs.org
ME Synerholm - Journal of the American Chemical Society, 1945 - ACS Publications
The observation has been made that chloro-maleic anhydride will react readily in a Diels-Alder condensation with propenyl phenols or phenol ethers1 with loss of hydrogen chloride, …
Number of citations: 13 pubs.acs.org
RW Laundrie, M Feldon, AL Rodde - Industrial & Engineering …, 1954 - ACS Publications
… Copolymers of butadiene-diethyl fumarate (DEF), diethyl chloromaleate (DECM), … The freeze resistance ofthe diethyl chloromaleate polymer was about equivalent to that for a …
Number of citations: 7 pubs.acs.org
L Weisler, JG Baxter, MI Ludwig - Journal of the American …, 1945 - ACS Publications
… Attempted Condensation of Diethyl Chloromaleate with Anthracene.—Eight grams (0.039 mole) of diethyl chloromaleate and 6 g. (0.034 mole) of anthracenein 25 ml. …
Number of citations: 10 pubs.acs.org
W Moje, JP Martin, RC Baines - Journal of Agricultural and Food …, 1957 - ACS Publications
A study was made of the effect of saturated and unsaturatedalcohols, halides, acids, esters, amides, and some commercial fumigants on the soil organisms and growth of sweet orange …
Number of citations: 43 pubs.acs.org
R Simha, LA Wall - Journal of Research of the National Bureau of …, 1948 - nvlpubs.nist.gov
… An experimental test on the system styrene-diethyl chloromaleate is shown in figure 14. The full line 0"= 2.5 is taken as the "best" value from a consideration of the data when plotted on …
Number of citations: 27 nvlpubs.nist.gov

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